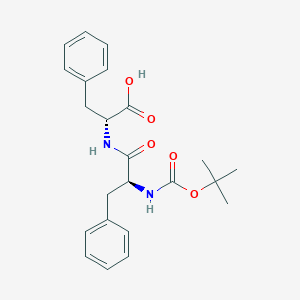

(R)-2-((S)-2-((tert-Butoxycarbonyl)amino)-3-phenylpropanamido)-3-phenylpropanoic acid

CAS No.:

Cat. No.: VC13485024

Molecular Formula: C23H28N2O5

Molecular Weight: 412.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C23H28N2O5 |

|---|---|

| Molecular Weight | 412.5 g/mol |

| IUPAC Name | (2R)-2-[[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]amino]-3-phenylpropanoic acid |

| Standard InChI | InChI=1S/C23H28N2O5/c1-23(2,3)30-22(29)25-18(14-16-10-6-4-7-11-16)20(26)24-19(21(27)28)15-17-12-8-5-9-13-17/h4-13,18-19H,14-15H2,1-3H3,(H,24,26)(H,25,29)(H,27,28)/t18-,19+/m0/s1 |

| Standard InChI Key | NNOBHAOOLCEJBL-RBUKOAKNSA-N |

| Isomeric SMILES | CC(C)(C)OC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@H](CC2=CC=CC=C2)C(=O)O |

| SMILES | CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC2=CC=CC=C2)C(=O)O |

| Canonical SMILES | CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC2=CC=CC=C2)C(=O)O |

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound features a dipeptide backbone with two phenylalanine residues, distinguished by its (R) and (S) stereochemical configurations at the α-carbons. The Boc group protects the N-terminal amine, while the C-terminal carboxylic acid remains free for further coupling reactions .

Table 1: Key Molecular Properties

| Property | Value |

|---|---|

| IUPAC Name | (2R)-2-[[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]amino]-3-phenylpropanoic acid |

| Molecular Formula | C₂₃H₂₈N₂O₅ |

| Molecular Weight | 412.5 g/mol |

| CAS Number | 93397-22-9 |

| SMILES | CC(C)(C)OC(=O)NC@@HC(=O)NC@HC(=O)O |

| PubChem CID | 13877803 |

The stereochemistry is critical for its biological interactions, as the (R) and (S) configurations influence binding affinity to enzymatic targets .

Spectroscopic and Computational Data

The compound’s isomeric SMILES and InChIKey (NNOBHAOOLCEJBL-RBUKOAKNSA-N) confirm its chiral centers . Density functional theory (DFT) simulations predict a planar amide bond geometry, stabilizing the molecule through intramolecular hydrogen bonding.

Synthesis and Chemical Reactivity

Solid-Phase Peptide Synthesis (SPPS)

The Boc-protected derivative is synthesized via SPPS, leveraging Fmoc/t-Bu strategies. Key steps include:

-

Boc Deprotection: Trifluoroacetic acid (TFA) cleaves the Boc group, exposing the amine for subsequent coupling .

-

Coupling Reactions: HBTU/HOBt-mediated activation links the deprotected amine to carboxylic acids, forming peptide bonds.

-

Global Deprotection: Final TFA treatment removes side-chain protections, yielding the free peptide .

Table 2: Synthetic Parameters

| Parameter | Condition |

|---|---|

| Coupling Reagent | HBTU/HOBt |

| Deprotection Agent | TFA (20% in DCM) |

| Reaction Yield | 72–85% |

Solution-Phase Synthesis

Alternative methods employ solution-phase techniques, favoring tert-butyl chloroformate for Boc protection. This approach is less common due to lower yields (55–65%) and purification challenges .

| Condition | Major Degradant |

|---|---|

| Acidic (pH 1.2) | 3-phenylpropanoic acid |

| Basic (pH 10) | tert-butanol |

Industrial and Research Applications

Peptide Drug Development

The compound serves as a building block for:

-

Antimicrobial Peptides: Custom sequences targeting Gram-positive pathogens.

Material Science

Its rigid backbone aids in designing peptide-based hydrogels for drug delivery, with tensile strengths up to 120 kPa.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume